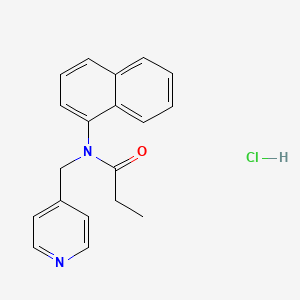![molecular formula C20H34N4O B6048688 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048688.png)
2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol, also known as L-741,626, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazinyl-ethanols and has been extensively studied for its potential applications in various fields.
作用机制
2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol acts as a competitive antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a reduction in the symptoms of certain neurological disorders such as Parkinson's disease. It has also been found to have anxiolytic and antidepressant effects, which may make it a useful tool for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease. Another potential application is in the study of the role of dopamine in addiction and substance abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol is a valuable tool for studying the role of dopamine in various physiological and pathological processes. Its high selectivity for the dopamine D2 receptor makes it a useful tool for researchers in a variety of fields. However, further research is needed to fully understand its potential applications and to identify any limitations or side effects of its use.
合成方法
The synthesis of 2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol involves the reaction of 1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst and yields the desired product in high purity.
科学研究应用
2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective antagonist of the dopamine D2 receptor. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
属性
IUPAC Name |
2-[1-(1-propan-2-ylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-17(2)23-10-6-19(7-11-23)24-13-12-22(16-20(24)8-14-25)15-18-5-3-4-9-21-18/h3-5,9,17,19-20,25H,6-8,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZCRGZSJLSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B6048622.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B6048623.png)
![N,N,N'-trimethyl-N'-[1-(phenylsulfonyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B6048631.png)
![4-{3-[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6048642.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-4-methylbenzamide](/img/structure/B6048648.png)
![4-(3-bromo-4-methoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6048667.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B6048675.png)

![7-(6-azaspiro[2.5]oct-1-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6048681.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N,N-diphenylacetamide](/img/structure/B6048695.png)
![N-(5-chloro-2-pyridinyl)-1-(1-{[(5-chloro-2-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6048701.png)
![2-{[(4-amino-6-hydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6048708.png)
![6-[2-(3,4-dimethoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6048711.png)
![methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6048717.png)